An In-depth Technical Guide to the Synthesis and Characterization of 5-fluoro-1H-indazol-3-ol
An In-depth Technical Guide to the Synthesis and Characterization of 5-fluoro-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-fluoro-1H-indazol-3-ol. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a variety of bioactive compounds. This document outlines a probable synthetic route, detailed experimental protocols, and a full characterization profile.
Chemical Properties and Structure
5-fluoro-1H-indazol-3-ol, also known as 5-fluoro-1,2-dihydroindazol-3-one, is a fluorinated derivative of indazol-3-ol. The presence of the fluorine atom at the 5-position can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂O | [1] |
| Molecular Weight | 152.13 g/mol | [1][2] |
| CAS Number | 885519-12-0 | [1][2] |
| IUPAC Name | 5-fluoro-1,2-dihydroindazol-3-one | [1] |
| Synonyms | 5-fluoro-1H-indazol-3-ol, 5-fluoro-1,2-dihydro-3H-indazol-3-one | [1][2] |
| Predicted XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthesis of 5-fluoro-1H-indazol-3-ol
A plausible and efficient method for the synthesis of 5-fluoro-1H-indazol-3-ol is via the diazotization of 2-amino-5-fluorobenzoic acid, followed by an intramolecular cyclization. This method is analogous to the synthesis of similar substituted indazolones.[3]
Reaction Scheme:
Caption: Proposed synthetic pathway for 5-fluoro-1H-indazol-3-ol.
Materials:
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2-amino-5-fluorobenzoic acid
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric acid (HCl)
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Deionized water
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware
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Magnetic stirrer with heating
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Ice bath
Procedure:
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Preparation of the Diazonium Salt: In a 250 mL round-bottom flask, suspend 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) in 100 mL of deionized water. Cool the suspension to 0-5 °C in an ice bath with constant stirring. Slowly add concentrated hydrochloric acid (20 mL) to the mixture.
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In a separate beaker, dissolve sodium nitrite (4.9 g, 71.0 mmol) in 20 mL of cold deionized water.
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Add the sodium nitrite solution dropwise to the suspension of 2-amino-5-fluorobenzoic acid over 30 minutes, ensuring the temperature remains between 0-5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.
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Cyclization: After the formation of the diazonium salt is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate should form.
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Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.
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Collect the solid product by vacuum filtration and wash with cold deionized water.
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For further purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.
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Dry the purified product under vacuum to yield 5-fluoro-1H-indazol-3-ol.
Characterization
Predicted NMR data provides a valuable reference for structural elucidation.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.7 | br s | 1H | N1-H |
| ~10.7 | br s | 1H | OH |
| ~7.6 | dd | 1H | H-4 |
| ~7.3 | dd | 1H | H-7 |
| ~7.0 | ddd | 1H | H-6 |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~160 (d) | C -F |
| ~145 | C -OH |
| ~138 | C-7a |
| ~122 (d) | C -H |
| ~115 (d) | C -H |
| ~110 (d) | C -H |
| ~105 | C-3a |
Note: The 'd' indicates a doublet due to coupling with fluorine.
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching |
| ~1620 | Strong | C=O stretching (keto tautomer) |
| ~1500, ~1470 | Medium | Aromatic C=C stretching |
| ~1250 | Strong | C-F stretching |
| ~800 | Strong | Aromatic C-H bending |
Mass spectrometry would confirm the molecular weight of the compound.
Expected Mass Spectrum Data (ESI+):
| m/z | Interpretation |
| 153.0458 | [M+H]⁺ (Calculated) |
| 175.0277 | [M+Na]⁺ (Calculated) |
The melting point for 5-fluoro-1H-indazol-3-ol is not widely reported. However, based on related indazole compounds, a relatively high melting point, likely above 200 °C, is expected due to intermolecular hydrogen bonding.
Potential Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of various kinases and other enzymes. For instance, certain fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS).[4] While the specific biological targets of 5-fluoro-1H-indazol-3-ol are not yet elucidated, it can be hypothesized to interact with signaling pathways commonly modulated by other indazole-based compounds, such as kinase signaling cascades.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 5-fluoro-1H-indazol-3-ol. The proposed synthetic route is based on established chemical principles and is expected to be high-yielding. The characterization data, although predicted, serves as a solid baseline for researchers working on the synthesis and identification of this and related compounds. The potential biological relevance of this molecule warrants further investigation into its specific cellular targets and mechanisms of action.
References
- 1. 5-fluoro-1H-indazol-3-ol | C7H5FN2O | CID 24728240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
